molecular formula C14H10BrClN2 B8428942 4-Chlorophenyl(4-bromophenylamino)acetonitrile

4-Chlorophenyl(4-bromophenylamino)acetonitrile

Cat. No.: B8428942
M. Wt: 321.60 g/mol
InChI Key: LCSPZDBHCNHHJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chlorophenyl(4-bromophenylamino)acetonitrile is a useful research compound. Its molecular formula is C14H10BrClN2 and its molecular weight is 321.60 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C14H10BrClN2

Molecular Weight

321.60 g/mol

IUPAC Name

2-(4-bromoanilino)-2-(4-chlorophenyl)acetonitrile

InChI

InChI=1S/C14H10BrClN2/c15-11-3-7-13(8-4-11)18-14(9-17)10-1-5-12(16)6-2-10/h1-8,14,18H

InChI Key

LCSPZDBHCNHHJJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(C#N)NC2=CC=C(C=C2)Br)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

TMSCN (19.9 mL, 149 mmol) was added to a solution of 4-chlorobenzaldehyde (20.0 g, 142 mmol), 4-bromoaniline (25.1 g, 146 mmol), and sulfamic acid (0.691 g, 7.11 mmol) in MeOH (56.9 mL), and the reaction mixture was stirred at room temperature for 6 hours. The reaction mixture was filtered, and the filter cake was washed with ethanol, affording 2-(4-bromophenylamino)-2-(4-chlorophenyl)acetonitrile as a solid (38.0 g, 83%). 1H NMR (400 MHz, d6-DMSO) δ □7.53 (d, J=8.2 Hz, 2H), 7.44 (d, J=8.6 Hz, 2H), 7.37 (d, J=9.0 Hz, 2H), 6.64 (d, J=9.0 Hz, 2H), 5.38 (d, J=9.0 Hz, 1H), 4.06 (d, J=9.0 Hz, 1H).
Name
Quantity
19.9 mL
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
25.1 g
Type
reactant
Reaction Step One
Name
Quantity
56.9 mL
Type
solvent
Reaction Step One
Quantity
0.691 g
Type
catalyst
Reaction Step One

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